![molecular formula C20H16ClNO3S B2725006 4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 339096-13-8](/img/structure/B2725006.png)
4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” is characterized by the presence of a benzenecarboxamide core, a sulfonyl group attached to a 4-methylphenyl group, and a chlorine atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 385.86. Other specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : The compound has been synthesized and tested for antimicrobial activity. In one study, novel sulfonamide derivatives, including 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide, were synthesized and evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. These derivatives showed varying degrees of activity, highlighting the compound's potential as a basis for developing new antibacterial agents (Saleem et al., 2018).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cell Lines : Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which structurally relate to the query compound, has shown potent cytotoxic activity against various human cancer cell lines. These findings suggest that structurally similar compounds like 4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide could have potential applications in cancer therapy due to their ability to induce apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors, including derivatives structurally related to the query compound, have been evaluated for their inhibitory effects on various carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, suggesting their potential utility in the development of therapeutic agents targeting carbonic anhydrases involved in various diseases (Supuran et al., 2013).
Synthesis and Characterization
- Novel Sulfonamide Derivatives Synthesis : The compound has been used as a starting material or intermediate in the synthesis of various novel sulfonamide derivatives. These synthesized compounds have been characterized for their structural properties using techniques such as NMR and mass spectrometry, contributing to the development of new materials with potential applications in different fields (Saleem et al., 2018).
Future Directions
The future directions for research on “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” could involve further exploration of its synthesis processes, chemical reactions, and potential biological activities. Given the interest in compounds with similar structures for their medicinal properties , “this compound” may also hold potential for future drug discovery efforts.
properties
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDLBGHLOCUMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

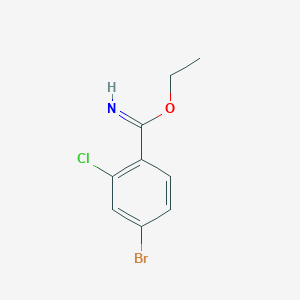
![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)
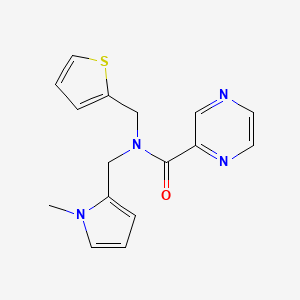
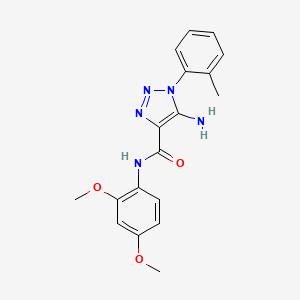
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)

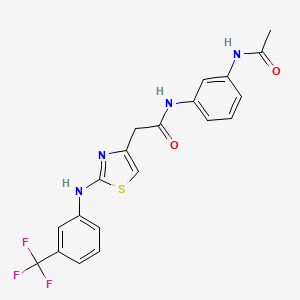

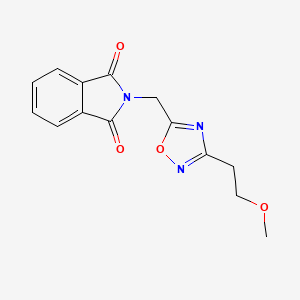
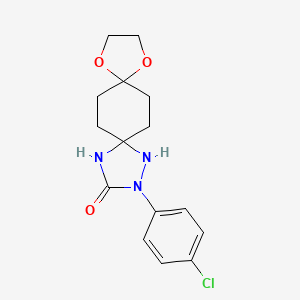
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2724946.png)